molecular formula C24H25N3O3S B4015366 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4015366
M. Wt: 435.5 g/mol
InChI Key: JWFTVTKHZWYXKK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule containing multiple functional groups and ring systems, including pyrrol-2-one, thiophene, imidazole, and phenyl rings, suggesting its synthesis and properties could be of interest in fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions, including functional group transformations and ring-closure strategies. For compounds with similar structures, palladium-catalyzed oxidative carbonylation and three-component reactions are common strategies (Bacchi et al., 2004), (Gein et al., 2020).

Molecular Structure Analysis

The presence of multiple ring systems and functional groups in a single molecule suggests a complex three-dimensional structure with potential for specific interactions and bonding patterns. Techniques such as X-ray crystallography are essential for determining the exact structure and stereochemistry (Ünver et al., 2009).

Chemical Reactions and Properties

This molecule's reactivity is likely influenced by the presence of the pyrrol-2-one and imidazole rings, which can undergo various nucleophilic and electrophilic substitution reactions. The functional groups present (e.g., hydroxy, carbonyl) offer multiple sites for chemical transformations and synthetic derivatization (Hashmi et al., 2012).

properties

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-16(2)17-6-8-18(9-7-17)21-20(22(28)19-5-3-14-31-19)23(29)24(30)27(21)12-4-11-26-13-10-25-15-26/h3,5-10,13-16,21,29H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFTVTKHZWYXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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